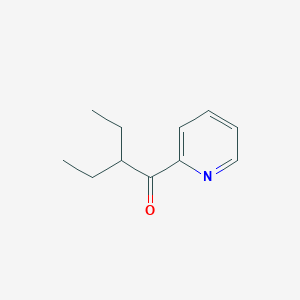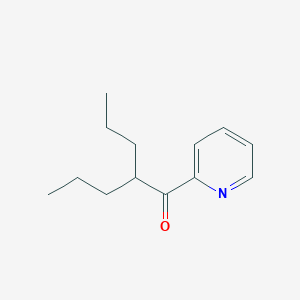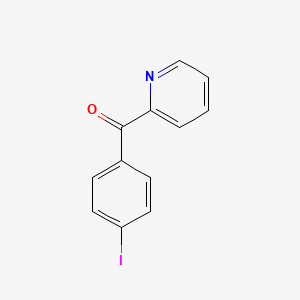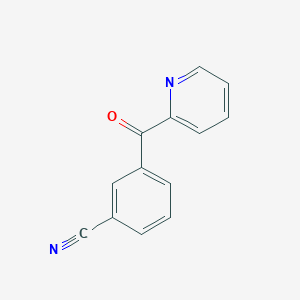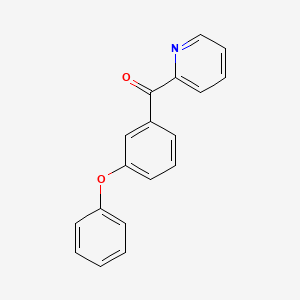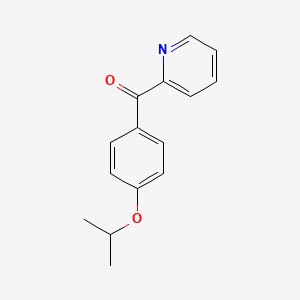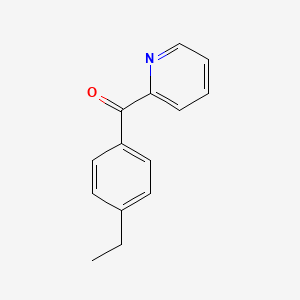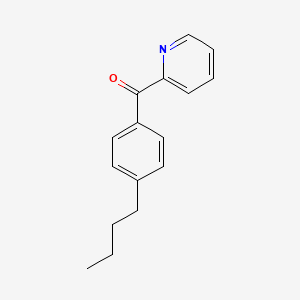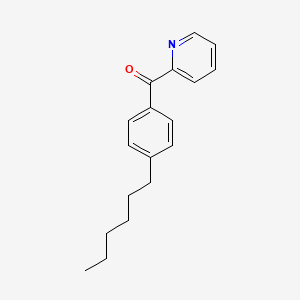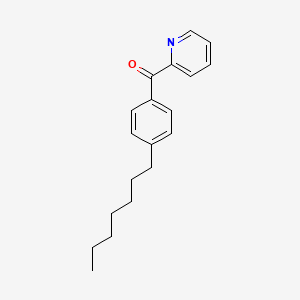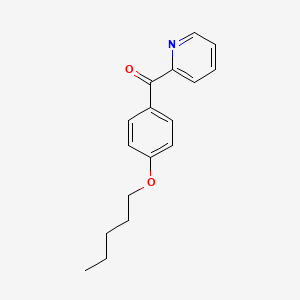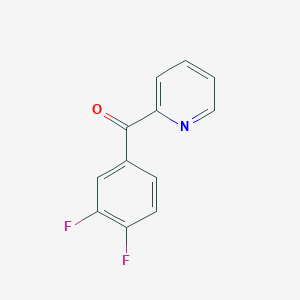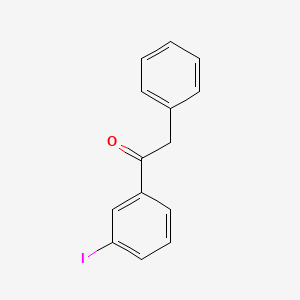
3'-Iodo-2-phenylacetophenone
Vue d'ensemble
Description
3’-Iodo-2-phenylacetophenone is a chemical compound with the CAS Number: 214900-27-3 and a molecular weight of 322.15 . It is an off-white solid and is gaining popularity in scientific research due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of 3’-Iodo-2-phenylacetophenone contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) . The linear formula of this compound is C14H11IO .Physical And Chemical Properties Analysis
3’-Iodo-2-phenylacetophenone is an off-white solid . It has a molecular weight of 322.15 and a linear formula of C14H11IO .Applications De Recherche Scientifique
Reactions with Iodine(III) Tris(trifluoroacetate) 3'-Iodo-2-phenylacetophenone can be formed through the reaction of acetophenones with iodine(III) tris(trifluoroacetate). This reaction yields iodo derivatives depending on the substituent and reaction conditions, including solvent and temperature. The study by Fukuyama, Nishino, and Kurosawa (1987) provides insights into the reaction mechanisms for the iodination at the α-carbon to the carbonyl group (Fukuyama, Nishino, & Kurosawa, 1987).
Organohypervalent Iodine Reagents for α-Functionalizations The study by Moriarty et al. (1997) explored the use of organohypervalent iodine reagents for α-functionalizations, transforming phenylacetylene into α-functionalized acetophenone derivatives, including potential derivatives of this compound (Moriarty, Condeiu, Tao, & Prakash, 1997).
Initiator Efficiency in UV Polymerizations Kurdikar and Peppas (1994) investigated the initiator efficiency of 2,2-dimethoxy-2-phenylacetophenone, which could relate to the study of this compound in similar applications. They developed expressions predicting the initiator efficiency in polymerizations (Kurdikar & Peppas, 1994).
Antibacterial Activity of Derivatives Goto et al. (2009) synthesized derivatives of 2',3',4'-trihydroxy-2-phenylacetophenone, evaluating their antibacterial activities. Some derivatives showed activity against Gram-positive bacteria, indicating potential antibacterial applications for derivatives of this compound (Goto, Kumada, Ashida, & Yoshida, 2009).
Hypoiodite Reaction and Product Synthesis Forbes, Goosen, and Laue (1974) studied the hypoiodite reaction with compounds like 1,1-diphenylethylene, leading to the production of phenylacetophenone, which could be related to the synthesis of this compound (Forbes, Goosen, & Laue, 1974).
Electrocarboxylation of Haloacetophenones Wang et al. (2014) conducted electrocarboxylation studies on haloacetophenones, which could be relevant for understanding the electrochemical behavior of this compound derivatives (Wang, Xu, Lan, Huimei, & Lu, 2014).
QSAR Models for Antiviral Activities Bourass et al. (2016) developed 3D-QSAR models to predict antiviral activities of N-phenylbenzamide and N-phenylacetophenone compounds, which could include this compound analogs (Bourass, El Ghalia, Ouammou, & Bouachrine, 2016).
Propriétés
IUPAC Name |
1-(3-iodophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBDLODDSSGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642282 | |
| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214900-27-3 | |
| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

